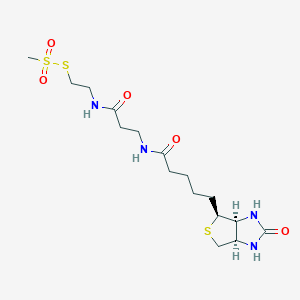![molecular formula C24H14 B589101 二苯并[a,i]芘-d14 CAS No. 158776-07-9](/img/structure/B589101.png)
二苯并[a,i]芘-d14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[a,i]pyrene-d14 is a deuterium-labeled derivative of dibenzo[a,i]pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications. Dibenzo[a,i]pyrene itself is known for its high molecular weight and complex structure, consisting of multiple fused aromatic rings. It is recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and toxicology .
科学研究应用
Dibenzo[a,i]pyrene-d14 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studies involving polycyclic aromatic hydrocarbons, helping to elucidate reaction mechanisms and pathways.
Biology: It is used in toxicological studies to understand the metabolic pathways and biological effects of polycyclic aromatic hydrocarbons.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of polycyclic aromatic hydrocarbons.
Industry: It is used in the development of analytical methods for detecting and quantifying polycyclic aromatic hydrocarbons in environmental samples
作用机制
- Its primary target is DNA, where it forms covalent adducts, leading to genetic mutations and potentially carcinogenic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Cellular Effects
The cellular effects of Dibenzo[a,i]pyrene-d14 are not well studied. It is known that polycyclic aromatic hydrocarbons (PAHs) can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that PAHs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that PAHs can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,i]pyrene-d14 typically involves the deuteration of dibenzo[a,i]pyrene. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium. Common catalysts used in this process include palladium on carbon (Pd/C) and deuterium gas (D2). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of dibenzo[a,i]pyrene-d14 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions: Dibenzo[a,i]pyrene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. .
Major Products: The major products formed from these reactions include oxygenated derivatives, reduced polycyclic aromatic hydrocarbons, and substituted aromatic compounds .
相似化合物的比较
- Dibenzo[a,e]pyrene: Similar structure but different arrangement of aromatic rings.
- Dibenzo[a,h]pyrene: Similar structure but different arrangement of aromatic rings.
- Dibenzo[a,l]pyrene: Known for its high carcinogenic potency.
- Dibenzo[e,l]pyrene: Similar structure but different arrangement of aromatic rings .
属性
IUPAC Name |
3,4,5,6,8,10,11,13,15,16,17,18,21,22-tetradecadeuteriohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYIJVAYAHHHM-WZAAGXFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C(C6=C(C(=C(C(=C6C(=C54)C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the nitration of Dibenzo[a,i]pyrene-d14 differ from other PAHs studied, and what is the significance of this difference?
A1: The study found that, unlike other PAHs like Benzo[a]pyrene-d12 or Benzo[k]fluoranthene-d12, the reaction of Dibenzo[a,i]pyrene-d14 with NO2 and NO3/N2O5 yielded only one mononitro isomer product. [] This suggests a unique reactivity pattern for Dibenzo[a,i]pyrene-d14, potentially due to its specific molecular structure and the resulting electronic distribution, influencing the preferred site for nitration. Further investigation into the exact structure of the formed mononitro-Dibenzo[a,i]pyrene-d14 isomer and comparison with potential isomers predicted through theoretical calculations could provide valuable insights into the regioselectivity of this nitration reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)



![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)




